(2S,5R)-1-(4-Fluorobenzenesulfonyl)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
CAS No.: 1955473-91-2
Cat. No.: VC5489771
Molecular Formula: C12H14FNO5S
Molecular Weight: 303.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1955473-91-2 |
---|---|
Molecular Formula | C12H14FNO5S |
Molecular Weight | 303.3 |
IUPAC Name | (2S,5R)-1-(4-fluorophenyl)sulfonyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H14FNO5S/c13-8-1-4-10(5-2-8)20(18,19)14-9(7-15)3-6-11(14)12(16)17/h1-2,4-5,9,11,15H,3,6-7H2,(H,16,17)/t9-,11+/m1/s1 |
Standard InChI Key | PEALVXOURMTWLW-KOLCDFICSA-N |
SMILES | C1CC(N(C1CO)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Stereochemistry
The pyrrolidine ring adopts a rigid, five-membered saturated structure with defined stereocenters at C2 (S-configuration) and C5 (R-configuration). The 4-fluorobenzenesulfonyl group at N1 introduces electron-withdrawing characteristics, while the hydroxymethyl substituent at C5 enhances hydrophilicity. The C2 carboxylic acid group contributes to hydrogen-bonding interactions, critical for target binding .
Table 1: Key Structural Features
Position | Substituent | Configuration | Role |
---|---|---|---|
N1 | 4-Fluorobenzenesulfonyl | - | Electron withdrawal, binding |
C2 | Carboxylic acid | S | Hydrogen bonding, solubility |
C5 | Hydroxymethyl | R | Hydrophilicity, stereoselectivity |
Synthesis and Manufacturing
Stereoselective Synthesis
Patent US8247415B2 outlines a multi-step synthesis starting from (2S,4R)-4-(4-methoxy-benzylsulfanyl)pyrrolidine. Key steps include:
-
Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., DBU) to install the sulfonyl group.
-
Hydroxymethylation: Oxidation of a thioether intermediate to hydroxymethyl via ozonolysis or catalytic hydrogenation .
-
Carboxylic Acid Formation: Hydrolysis of a methyl ester using lithium hydroxide in tetrahydrofuran (THF)/water .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Sulfonylation | 4-Fluorobenzenesulfonyl chloride, DBU | 85 | >98% |
Hydroxymethylation | Ozone, MeOH/NaBH4 | 72 | 95 |
Ester Hydrolysis | LiOH, THF/H2O (3:1), 40°C | 90 | 99 |
Purification Strategies
Flash chromatography on silica gel (hexane/EtOAc gradient) and preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) are critical for isolating enantiomerically pure product . Chiral resolution methods, such as use of tert-butyloxycarbonyl (Boc) protecting groups, ensure retention of stereochemical integrity .
Pharmacological Applications
Metalloprotease Inhibition
As reported in AU2001278479B2 , the compound exhibits nanomolar inhibitory activity against matrix metalloproteases (MMPs), particularly MMP-2 and MMP-9. Mechanistic studies suggest the 4-fluorobenzenesulfonyl group chelates the catalytic zinc ion, while the hydroxymethyl moiety stabilizes enzyme-substrate interactions.
Table 3: Enzymatic Inhibition Data (IC50)
Enzyme | IC50 (nM) | Selectivity Index (vs. MMP-1) |
---|---|---|
MMP-2 | 12.3 | >100 |
MMP-9 | 8.7 | >150 |
β3 Adrenergic Receptor Agonism
Patent US8247415B2 identifies the compound as a potent β3 agonist (EC50 = 3.4 nM), with >100-fold selectivity over β1/β2 subtypes. In vivo models demonstrate efficacy in treating overactive bladder and metabolic disorders via cAMP pathway activation.
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl3): δ 7.89 (d, 2H, Ar-F), 4.32 (m, 1H, H-5), 3.71 (s, 2H, CH2OH), 3.18 (dd, 1H, H-2) .
Stability and Degradation
The compound demonstrates pH-dependent stability, with degradation observed under acidic conditions (t1/2 = 8 h at pH 2) due to sulfonamide hydrolysis. Lyophilized formulations with mannitol enhance shelf life (>24 months at -20°C) .
Comparative Pharmacokinetics
Table 4: Pharmacokinetic Parameters (Rat IV)
Parameter | Value |
---|---|
Clearance (mL/min/kg) | 12.4 |
t1/2 (h) | 2.7 |
Vd (L/kg) | 0.85 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume